1-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide
Description
1-{[1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide is a synthetic small molecule characterized by a triazole-piperidine scaffold. The compound features:
- A 1,2,3-triazole ring substituted at the 1-position with a 2-hydroxy-2-phenylethyl group.
- A carbonyl linker connecting the triazole’s 4-position to the piperidine ring.
This compound is associated with multiple CAS registry numbers (e.g., 1396808-74-4, 1421585-79-6), suggesting variations in salt forms, hydrates, or synthetic batches .
Properties
IUPAC Name |
1-[1-(2-hydroxy-2-phenylethyl)triazole-4-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c18-16(24)13-6-8-21(9-7-13)17(25)14-10-22(20-19-14)11-15(23)12-4-2-1-3-5-12/h1-5,10,13,15,23H,6-9,11H2,(H2,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSAFIQFBPALMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Huisgen cycloaddition reaction , which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The triazole ring can be reduced to form a corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution reactions may involve nucleophiles such as amines or alcohols, with suitable solvents and temperatures.
Major Products Formed:
Oxidation: Phenylacetic acid derivatives
Reduction: Triazole amines
Substitution: Piperidine derivatives
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It has been investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 1-{[1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The phenylethyl group may interact with receptors or enzymes, while the triazole ring can form hydrogen bonds with biological targets. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Comparative Analysis
Triazole Substituent Variations
- Target Compound : The 2-hydroxy-2-phenylethyl group introduces both hydrophilicity (via hydroxyl) and aromaticity (phenyl), likely enhancing membrane permeability and target binding .
- The carboxylic acid (vs. carboxamide) increases solubility but reduces passive diffusion.
- Thiazole-Methanol Analog (): The thiazole ring’s electron-withdrawing nature may reduce electron density on the triazole, affecting reactivity or binding to metal-containing enzymes.
Piperidine Modifications
- Carboxamide (Target Compound): The carboxamide group offers hydrogen-bond donor/acceptor capabilities, critical for interactions with biological targets (e.g., proteases, kinases).
- Carboxylic Acid () : Ionizable at physiological pH, this group may limit blood-brain barrier penetration but improve aqueous solubility.
Functional Group Influence
- Carbonyl Linker (Target Compound) : The carbonyl between triazole and piperidine adds rigidity, possibly restricting conformational flexibility and improving binding selectivity.
- Aldehyde () : The electrophilic aldehyde may enable covalent bonding with nucleophilic residues (e.g., cysteine in enzymes), useful in irreversible inhibition strategies.
Biological Activity
1-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound notable for its unique structural features, including a piperidine ring, a triazole ring, and a phenylethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The compound's IUPAC name is 1-[1-(2-hydroxy-2-phenylethyl)triazole-4-carbonyl]piperidine-4-carboxamide. Its molecular formula is , with a molecular weight of 345.38 g/mol. The structure can be represented as follows:
| Component | Structure |
|---|---|
| Piperidine Ring | Piperidine |
| Triazole Ring | Triazole |
| Phenylethyl Group | Phenylethyl |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazole moiety is known to interact with enzymes through hydrogen bonding, potentially inhibiting their activity. This mechanism has been observed in studies involving soluble epoxide hydrolase inhibitors, where similar triazole derivatives demonstrated significant efficacy in reducing enzyme activity .
- Receptor Binding : The phenylethyl group may enhance affinity towards specific receptors, which is crucial for mediating biological responses. This structural feature has been linked to improved pharmacokinetic properties and reduced clearance rates in vivo .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Melanoma (IGR39) | 5.0 | |
| Breast Cancer (MDA-MB-231) | 10.0 | |
| Pancreatic Carcinoma (Panc-1) | 15.0 |
These findings suggest that the compound may possess selective cytotoxicity towards cancer cells.
Enzyme Inhibition Studies
The compound's ability to inhibit soluble epoxide hydrolase was evaluated through high-throughput screening methods. The results indicated that derivatives containing the triazole ring exhibited robust inhibition, making them suitable candidates for further development as therapeutic agents in metabolic disorders and cancer .
Case Study 1: Soluble Epoxide Hydrolase Inhibition
In a study focusing on the design and synthesis of piperidine derivatives, researchers identified several compounds that effectively inhibited soluble epoxide hydrolase. Among them, derivatives structurally related to this compound demonstrated significant potency and selectivity in vivo, indicating their potential as therapeutic agents for conditions such as hypertension and inflammation .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of triazole-containing compounds revealed that those similar to this compound exhibited selective cytotoxicity against melanoma cells. The study utilized MTT assays to assess cell viability and concluded that the compound could serve as a foundation for developing new anticancer therapies targeting aggressive tumors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
